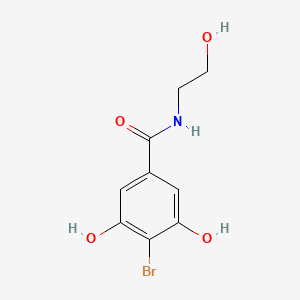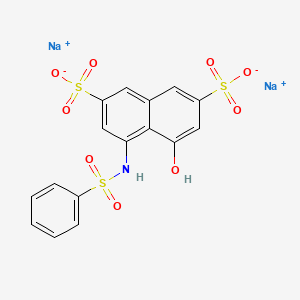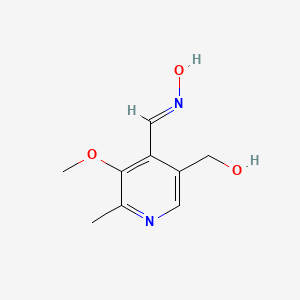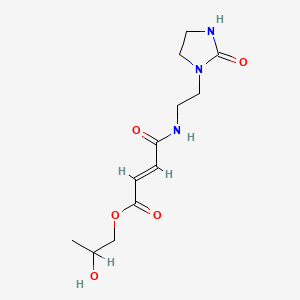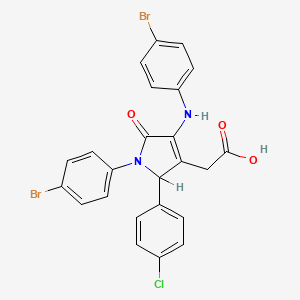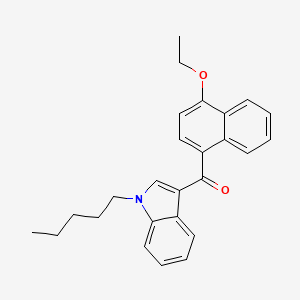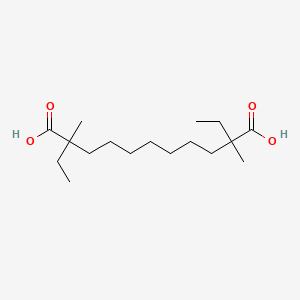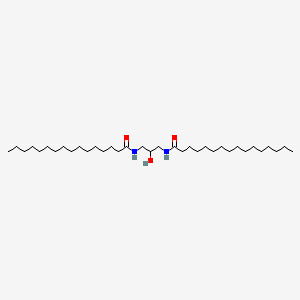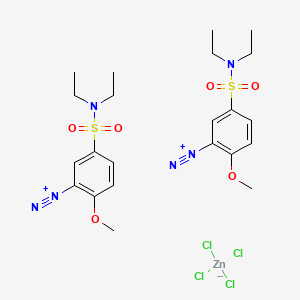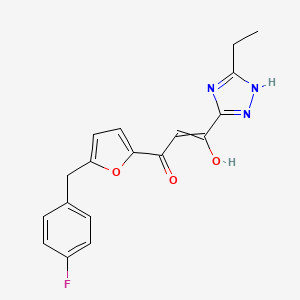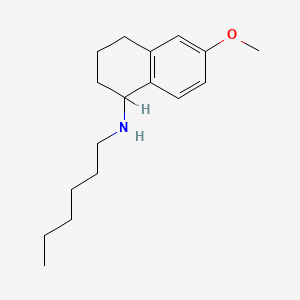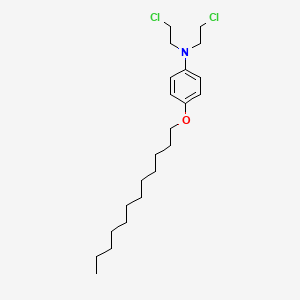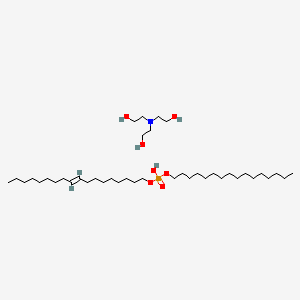
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- typically involves the bromination of 1,4-naphthoquinone followed by hydroxylation. The reaction conditions often include the use of bromine or bromine-containing reagents and suitable solvents. The hydroxylation step may involve the use of hydroxylating agents under controlled conditions to ensure the selective introduction of hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Scientific Research Applications
1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- has several scientific research applications, including:
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a valuable tool for studying cellular processes and developing new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- involves its interaction with cellular components, leading to various biological effects. The compound can modulate redox reactions within cells, affecting the activity of enzymes and signaling pathways. It has been shown to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses .
Comparison with Similar Compounds
2-Bromo-1,4-Naphthalenedione: Another brominated naphthoquinone derivative with similar biological activities.
2-Chloro-5,8-Dihydroxy-1,4-Naphthoquinone: A chlorinated derivative with strong antifungal activity.
2,3-Dichloro-5,8-Dihydroxy-1,4-Naphthoquinone: A compound with notable antimicrobial properties.
Uniqueness: 1,4-Naphthalenedione, 6-bromo-2,3-dihydroxy- stands out due to its specific combination of bromine and hydroxyl groups, which confer unique chemical reactivity and biological activity. Its ability to modulate immune responses and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
89226-85-7 |
|---|---|
Molecular Formula |
C10H5BrO4 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
6-bromo-2,3-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO4/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,14-15H |
InChI Key |
SHZFUTHHQBTADS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=C(C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


